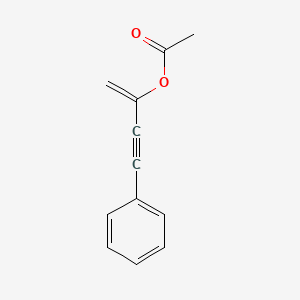

Acetic acid 1-methylene-3-phenyl-2-propynyl ester

Cat. No. B8334890

M. Wt: 186.21 g/mol

InChI Key: USCZFXMSUUNFCU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05886214

Procedure details

This reaction was performed as in Example 1 with bis(cyclooctadienyl)rhodium tetrafluoroborate (10 mg; 0.025 mmol; 0.02 equiv), R,R-1,2-bis(2,5-dimethylphospholano)benzene (6, R"=CH3 ; 9 mg; 0.03 mmol; 0.024 equiv) and 4-phenylbut-1-en-3-yn-2-yl acetate (3b; 233 mg; 1.25 mmol) in 10 mL of degassed THF until hydrogen uptake ceased to afford 0.25 g of crude product. 1H NMR analysis indicated Z-4-phenyl-3-buten-2-yl acetate (5b) as the sole product, and reduction of the olefin to afford 4-phenyl-2-butyl acetate followed by chiral GC analysis and comparison to the racemate and authentic R-4-phenyl-2-butyl acetate indicated 97.8% ee for R-Z-4-phenyl-3-buten-2-yl acetate. Further investigation indicated a bimodal reduction, with 4-phenylbut-1-en-3-yn-2-yl acetate initially chemoselectively and enantioselectively reduced to 4-phenylbut-3-yn-2-yl acetate (4b), which was then more slowly reduced to Z-4-phenyl-3-buten-2-yl acetate (5b).

[Compound]

Name

R,R-1,2-bis(2,5-dimethylphospholano)benzene

Quantity

9 mg

Type

reactant

Reaction Step One

[Compound]

Name

olefin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

bis(cyclooctadienyl)rhodium tetrafluoroborate

Quantity

10 mg

Type

catalyst

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:4][C:5]([C:7]#[C:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH2:6])(=[O:3])[CH3:2].[H][H].C(OC(/C=C\C1C=CC=CC=1)C)(=O)C>C1COCC1.F[B-](F)(F)F.C1([Rh+]C2CCCCC=CC=2)CCCCC=CC=1>[C:1]([O:4][CH:5]([CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH3:6])(=[O:3])[CH3:2] |f:4.5|

|

Inputs

Step One

[Compound]

|

Name

|

R,R-1,2-bis(2,5-dimethylphospholano)benzene

|

|

Quantity

|

9 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

233 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(=C)C#CC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)\C=C/C1=CC=CC=C1

|

Step Five

[Compound]

|

Name

|

olefin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Seven

|

Name

|

bis(cyclooctadienyl)rhodium tetrafluoroborate

|

|

Quantity

|

10 mg

|

|

Type

|

catalyst

|

|

Smiles

|

F[B-](F)(F)F.C1(=CC=CCCCC1)[Rh+]C1=CC=CCCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 0.25 g of crude product

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)CCC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05886214

Procedure details

This reaction was performed as in Example 1 with bis(cyclooctadienyl)rhodium tetrafluoroborate (10 mg; 0.025 mmol; 0.02 equiv), R,R-1,2-bis(2,5-dimethylphospholano)benzene (6, R"=CH3 ; 9 mg; 0.03 mmol; 0.024 equiv) and 4-phenylbut-1-en-3-yn-2-yl acetate (3b; 233 mg; 1.25 mmol) in 10 mL of degassed THF until hydrogen uptake ceased to afford 0.25 g of crude product. 1H NMR analysis indicated Z-4-phenyl-3-buten-2-yl acetate (5b) as the sole product, and reduction of the olefin to afford 4-phenyl-2-butyl acetate followed by chiral GC analysis and comparison to the racemate and authentic R-4-phenyl-2-butyl acetate indicated 97.8% ee for R-Z-4-phenyl-3-buten-2-yl acetate. Further investigation indicated a bimodal reduction, with 4-phenylbut-1-en-3-yn-2-yl acetate initially chemoselectively and enantioselectively reduced to 4-phenylbut-3-yn-2-yl acetate (4b), which was then more slowly reduced to Z-4-phenyl-3-buten-2-yl acetate (5b).

[Compound]

Name

R,R-1,2-bis(2,5-dimethylphospholano)benzene

Quantity

9 mg

Type

reactant

Reaction Step One

[Compound]

Name

olefin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

bis(cyclooctadienyl)rhodium tetrafluoroborate

Quantity

10 mg

Type

catalyst

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:4][C:5]([C:7]#[C:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH2:6])(=[O:3])[CH3:2].[H][H].C(OC(/C=C\C1C=CC=CC=1)C)(=O)C>C1COCC1.F[B-](F)(F)F.C1([Rh+]C2CCCCC=CC=2)CCCCC=CC=1>[C:1]([O:4][CH:5]([CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH3:6])(=[O:3])[CH3:2] |f:4.5|

|

Inputs

Step One

[Compound]

|

Name

|

R,R-1,2-bis(2,5-dimethylphospholano)benzene

|

|

Quantity

|

9 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

233 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(=C)C#CC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)\C=C/C1=CC=CC=C1

|

Step Five

[Compound]

|

Name

|

olefin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Seven

|

Name

|

bis(cyclooctadienyl)rhodium tetrafluoroborate

|

|

Quantity

|

10 mg

|

|

Type

|

catalyst

|

|

Smiles

|

F[B-](F)(F)F.C1(=CC=CCCCC1)[Rh+]C1=CC=CCCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 0.25 g of crude product

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)CCC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |